molecular formula C14H11N3O2 B2444336 2-(4-nitrobenzyl)-1H-benzimidazole CAS No. 7291-96-5

2-(4-nitrobenzyl)-1H-benzimidazole

Cat. No. B2444336
CAS RN: 7291-96-5
M. Wt: 253.261
InChI Key: GDPNXLZOMJULAA-UHFFFAOYSA-N
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Description

“2-(4-nitrobenzyl)-1H-benzimidazole” likely refers to a benzimidazole derivative. Benzimidazoles are a type of organic compound that are structurally similar to benzene and imidazole . The 4-nitrobenzyl group indicates a benzyl group (a benzene ring attached to a methylene group) that has a nitro group (-NO2) attached to the 4th carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzimidazole core with a 4-nitrobenzyl group attached to the 2nd carbon of the benzimidazole .


Chemical Reactions Analysis

The nitro group in the 4-nitrobenzyl part of the molecule could potentially undergo reduction reactions to form amines . The benzimidazole part of the molecule could participate in various organic reactions .

Scientific Research Applications

Synthesis and Structure Analysis

Synthesis and Crystal Structure of Benzimidazole Derivatives The synthesis of functionalized benzimidazole derivatives, specifically 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, and the determination of their crystal structure have been reported. These compounds exhibit intricate crystalline structures stabilized by intermolecular ππ interactions and van der Waals forces, contributing to the stability of the crystal packing. Computational calculations further elucidate the main intermolecular interactions within the crystal structure (Belaziz et al., 2013).

Synthesis, Structure, and Reactivity of Chloromethyl Benzimidazole The synthesis process of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is highlighted, showcasing its reactivity, particularly its ability to undergo nucleophilic substitution with pyridine. The synthesis focuses on achieving a mono-substituted product with minimized by-products. X-ray structures of the resulting compounds are also presented, contributing to the understanding of their molecular configuration (Sparke et al., 2010).

Biological Applications

Antimicrobial and Antibacterial Activities Compounds with a benzimidazole core, including 2-(4-nitrobenzyl)-1H-benzimidazole derivatives, have been synthesized and shown to exhibit significant antimicrobial and antibacterial properties. These compounds have been tested against a range of bacteria, including Gram-positive and Gram-negative strains, displaying varying degrees of effectiveness. The structure of these compounds, particularly the presence of nitrobenzyl substituents, plays a crucial role in their bioactivity, offering insights into the design of potential antimicrobial agents (Andrzejewska et al., 2004).

Anticancer Activity Some benzimidazole derivatives, specifically 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxicity against various human cancer cell lines has been assessed, with certain compounds showing promising results. The mechanisms of action, including the induction of cell cycle arrest and apoptosis, have been explored, highlighting the potential of these compounds in cancer therapy (Romero-Castro et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazole derivatives are used as proton pump inhibitors, where they inhibit the action of the proton pump in the stomach, reducing acid production .

Future Directions

Benzimidazole derivatives have been studied for their potential use in various fields, including medicine and materials science . The nitrobenzyl group could potentially be used as a prodrug moiety, which could be converted into an active drug in the body .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNXLZOMJULAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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